Cas no 1216294-32-4 ((7-Methylimidazo1,2-apyridin-2-yl)methanol)
(7-Methylimidazo1,2-apyridin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
- DTXSID80599427
- AKOS022172287
- (7-Methyl-imidazo[1,2-a]pyridin-2-yl)-methanol
- Imidazo[1,2-a]pyridine-2-methanol, 7-methyl-
- (7-Methylimidazo[1,2-a]pyridin-2-yl)-methanol
- AM803049
- 1216294-32-4
- CS-0036933
- SCHEMBL9597293
- MFCD14540178
- AS-39683
- (7-Methylimidazo1,2-apyridin-2-yl)methanol
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- MDL: MFCD14540178
- Inchi: 1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3
- InChI Key: VNNCXDKQWHXZMU-UHFFFAOYSA-N
- SMILES: OCC1=CN2C=CC(C)=CC2=N1
Computed Properties
- Exact Mass: 162.079312947g/mol
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 37.5Ų
(7-Methylimidazo1,2-apyridin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 180984-1g |
(7-Methylimidazo[1,2-a]pyridin-2-yl)-methanol, 95%+ |
1216294-32-4 | 95% | 1g |
$818.00 | 2023-09-07 | |
| TRC | M220893-10mg |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220893-50mg |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M220893-100mg |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 100mg |
$ 230.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55825-250mg |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 95% | 250mg |
¥220.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55825-5g |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 95% | 5g |
¥3077.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55825-1g |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 95% | 1g |
¥618.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55825-100mg |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 95% | 100mg |
¥101.0 | 2024-07-18 | |
| Alichem | A029194951-1g |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 95% | 1g |
$587.02 | 2023-09-04 | |
| Alichem | A029194951-5g |
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol |
1216294-32-4 | 95% | 5g |
$1402.50 | 2023-09-04 |
(7-Methylimidazo1,2-apyridin-2-yl)methanol Suppliers
(7-Methylimidazo1,2-apyridin-2-yl)methanol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on (7-Methylimidazo1,2-apyridin-2-yl)methanol
Introduction to (7-Methylimidazo1,2-apyridin-2-yl)methanol (CAS No: 1216294-32-4)
(7-Methylimidazo1,2-apyridin-2-yl)methanol, with the CAS number 1216294-32-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the imidazopyridine class, which is well-known for its role in medicinal chemistry due to its ability to interact with various biological targets.
The molecular structure of (7-Methylimidazo1,2-apyridin-2-yl)methanol consists of a fused imidazole and pyridine ring system, which is further substituted with a methyl group at the 7-position and a hydroxymethyl group at the 2-position. This specific arrangement of functional groups makes it a versatile scaffold for designing molecules with potential therapeutic effects. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its interaction with biological macromolecules, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their pharmacological properties. The imidazopyridine core has been extensively studied for its role in modulating various biological pathways, including those involved in inflammation, cancer, and neurological disorders. (7-Methylimidazo1,2-apyridin-2-yl)methanol represents a promising derivative that could be further optimized for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The hydroxymethyl group at the 2-position provides a site for further functionalization, allowing chemists to tailor the properties of the molecule to target specific biological processes. This flexibility has led to its incorporation in various synthetic strategies aimed at developing new drugs.
Recent studies have highlighted the importance of imidazopyridine derivatives in drug discovery. For instance, researchers have demonstrated that compounds with similar structures can exhibit significant activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation. (7-Methylimidazo1,2-apyridin-2-yl)methanol has shown promise in preliminary assays as a potential lead compound for further development.
The synthesis of (7-Methylimidazo1,2-apyridin-2-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production of this compound, making it more accessible for research purposes.
Another area of interest is the exploration of (7-Methylimidazo1,2-apyridin-2-yl)methanol's interactions with biological targets at the molecular level. Computational studies have been instrumental in predicting how this compound might bind to proteins and other biomolecules. These insights can guide experimental efforts by highlighting key residues that are likely to be important for its biological activity.
In conclusion, (7-Methylimidazo1,2-apyridin-2-yl)methanol (CAS No: 1216294-32-4) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatility make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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